molecular formula C5H7F3N2O B1317577 N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide CAS No. 98448-79-4

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

Cat. No. B1317577
CAS RN: 98448-79-4
M. Wt: 168.12 g/mol
InChI Key: BIRMYAUDHMGEME-UHFFFAOYSA-N
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Description

“N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C5H7F3N2O. It has a molecular weight of 168.12 g/mol . The IUPAC name for this compound is N-(azetidin-3-yl)-2,2,2-trifluoroacetamide .


Synthesis Analysis

The synthesis of azetidine derivatives has been a subject of interest in recent years. The azetidine scaffold is a four-membered saturated cyclic amine and is found in various natural products and synthetic compounds with distinctive physiological functionalities . There are some methods for the synthesis of azetidine derivatives using some reagents such as Copper (II) chloride .


Molecular Structure Analysis

The molecular structure of “N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide” can be represented by the canonical SMILES string C1C(CN1)NC(=O)C(F)(F)F . The InChI representation of the molecule is InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11) .


Physical And Chemical Properties Analysis

“N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide” has a molecular weight of 168.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 41.1 Ų .

Scientific Research Applications

Synthesis of Aminopropanes and Aziridines

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, are used as building blocks for synthesizing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. These compounds have shown versatility in forming novel structures through intramolecular cyclization and other transformations (Dao Thi et al., 2018).

Multicomponent Coupling for N-Aryl β-Amino Alcohols

N-substituted aziridines undergo trifluoroacetic acid-promoted three-component coupling with arynes and water, yielding N-aryl β-amino alcohols. Azetidines, similar in structure to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, also partake in this reaction, producing N-aryl γ-amino alcohol derivatives, indicating the compound's potential in multi-component chemical synthesis (Roy et al., 2015).

StereoSelective Synthesis of Azetidin-3-Ones

Azetidin-3-ones, structurally related to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, are synthesized using gold-catalyzed intermolecular oxidation of alkynes. This process underlines the compound's potential as a versatile substrate for creating functionalized azetidines, enriching the domain of synthetic organic chemistry (Ye et al., 2011).

Chemical Synthesis and Applications

Synthesis of Schiff’s Bases and 2-Azetidinones

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide's structural analogs, 2-azetidinones, are synthesized using stirring and sonication methods, leading to compounds with potential antidepressant and nootropic activities. This indicates the compound's relevance in developing central nervous system active agents (Thomas et al., 2016).

Synthesis of Pyrimidine-Azitidinone Analogues

New Pyrimidine-Azitidinone analogues, synthesized from the condensation of aromatic amines with N-phenylacetamide, exhibit antioxidant, antimicrobial, and antitubercular activities. This showcases the compound's potential as a precursor in creating biologically active molecules (Chandrashekaraiah et al., 2014).

Development of Biologically Significant Compounds

The compound's analogs, azetidin-2-ones, are recognized as synthons for creating a variety of biologically significant compounds. The strained ring energy in these molecules aids in forming diverse synthetic target molecules, emphasizing the compound's significance in medicinal chemistry (Deshmukh et al., 2004).

properties

IUPAC Name

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRMYAUDHMGEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539610
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

CAS RN

98448-79-4
Record name N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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